molecular formula C14H11N3OS2 B14156906 5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 852664-50-7

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B14156906
CAS No.: 852664-50-7
M. Wt: 301.4 g/mol
InChI Key: HHRBVCMKOZYOPX-UHFFFAOYSA-N
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Description

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a thiophene ring. These structural motifs are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 2-bromo-5-methylthiophene-2-carboxylic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiazole, pyridine, and thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

852664-50-7

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS2/c1-9-5-6-12(20-9)13(18)17-14-16-11(8-19-14)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17,18)

InChI Key

HHRBVCMKOZYOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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